molecular formula C14H12N2O5S B2816311 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1798677-45-8

3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2816311
CAS No.: 1798677-45-8
M. Wt: 320.32
InChI Key: GTKKDYNLJHGHHL-UHFFFAOYSA-N
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Description

3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a unique combination of a benzo[d][1,3]dioxole moiety, an azetidine ring, and a thiazolidine-2,4-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a halogenated precursor.

    Thiazolidine-2,4-dione Formation: This step involves the reaction of a thioamide with a halogenated acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the thiazolidine-2,4-dione moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidines or thiazolidines.

Scientific Research Applications

3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets, while the azetidine and thiazolidine rings can form hydrogen bonds with amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione: shares structural similarities with other compounds such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c17-12-6-22-14(19)16(12)9-4-15(5-9)13(18)8-1-2-10-11(3-8)21-7-20-10/h1-3,9H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKKDYNLJHGHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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